Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate
CAS No.: 2304631-58-9
Cat. No.: VC11675108
Molecular Formula: C19H25BO5
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2304631-58-9 |
|---|---|
| Molecular Formula | C19H25BO5 |
| Molecular Weight | 344.2 g/mol |
| IUPAC Name | methyl 2-methoxy-6-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]benzoate |
| Standard InChI | InChI=1S/C19H25BO5/c1-18(2)11-9-14(18)19(3)15(10-11)24-20(25-19)12-7-6-8-13(22-4)16(12)17(21)23-5/h6-8,11,14-15H,9-10H2,1-5H3/t11-,14-,15+,19-/m0/s1 |
| Standard InChI Key | CALCESAOQJGMEL-IJDPYKPMSA-N |
| Isomeric SMILES | B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=C(C(=CC=C4)OC)C(=O)OC |
| SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C(C(=CC=C4)OC)C(=O)OC |
| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C(C(=CC=C4)OC)C(=O)OC |
Introduction
Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] dioxaborol-2-yl)benzoate is a complex organic compound with a specific stereochemistry. It belongs to the class of boronic acid derivatives, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique molecular structure, which includes a boron atom integrated into a dioxaborole ring system.
Key Features:
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CAS Number: 2304631-58-9
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Molecular Formula: C19H25BO5
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Molecular Weight: 344.21 g/mol
Synthesis and Applications
The synthesis of such boronic acid derivatives typically involves the reaction of an aryl halide with a boron source in the presence of a catalyst. The resulting compounds are versatile intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.
Applications:
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Suzuki-Miyaura Cross-Coupling Reactions: These reactions are crucial for forming complex molecules, including pharmaceuticals and materials.
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Medicinal Chemistry: Boronic acid derivatives are used in drug design due to their ability to participate in specific biochemical interactions.
Table: Key Data for Methyl 2-Methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-Trimethylhexahydro-4,6-Methanobenzo[d]132Dioxaborol-2-Yl)Benzoate
| Property | Value |
|---|---|
| CAS Number | 2304631-58-9 |
| Molecular Formula | C19H25BO5 |
| Molecular Weight | 344.21 g/mol |
| Purity | Typically >95% |
| Storage Conditions | Under inert gas at low temperatures |
Research Implications:
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Stereochemistry: The specific stereochemistry of this compound can influence its reactivity and selectivity in chemical reactions.
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Stability: The stability of boronic acid derivatives is crucial for their storage and handling.
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